molecular formula C12H21BF2O2 B2594606 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2152645-00-4

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2594606
CAS No.: 2152645-00-4
M. Wt: 246.1
InChI Key: PSISDAHBTZUUKR-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with significant interest in various fields of research and industry

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the boron moiety being converted into a broad range of functional groups .

Molecular Mechanism

Boronic esters are known to undergo protodeboronation, a process that involves a radical approach . This process could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Boronic esters are usually bench stable, easy to purify, and often even commercially available . These features suggest that the compound may have good stability and limited degradation over time.

Metabolic Pathways

Boronic esters are known to be involved in various borylation approaches .

Preparation Methods

The synthesis of 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-difluorocyclohexyl derivatives with boronic acid or its esters under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:

Comparison with Similar Compounds

When compared to similar compounds, 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a difluorocyclohexyl group and a dioxaborolane ring. Similar compounds include:

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSISDAHBTZUUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2152645-00-4
Record name 2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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